5-Amino-1,3-benzoxazole-2-carboxamide

Description

Chemical Identity and Systematic Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and database entries. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is designated as 5-aminobenzo[d]oxazole-2-carboxamide. The Chemical Abstracts Service has assigned this compound the registry number 1525840-53-2, which serves as its unique chemical identifier in scientific databases. The molecular formula C8H7N3O2 indicates the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 177.16 grams per mole.

The compound exhibits several synonymous names in chemical literature, reflecting different naming approaches and database conventions. Alternative designations include this compound and 2-benzoxazolecarboxamide, 5-amino derivatives. The Merck Index number MFCD30342605 provides additional identification within chemical supply databases. The compound belongs to the broader classification of benzoxazole derivatives, which are recognized as heterocyclic aromatic organic compounds characterized by a benzene ring fused to an oxazole ring system.

Table 1: Chemical Identifiers for this compound

Structural Features and Electronic Configuration

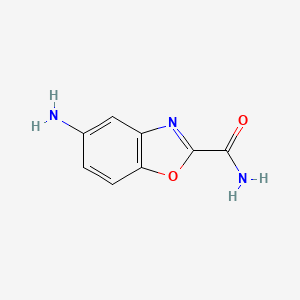

The molecular structure of this compound encompasses a bicyclic aromatic system featuring a benzene ring fused to an oxazole heterocycle. The benzoxazole core consists of a six-membered benzene ring connected to a five-membered oxazole ring containing both nitrogen and oxygen heteroatoms positioned at the 1 and 3 positions respectively. The amino group substitution at the 5-position of the benzoxazole system introduces additional electron-donating characteristics, while the carboxamide group at the 2-position provides both electron-withdrawing properties and hydrogen bonding capabilities.

Electronic configuration studies utilizing density functional theory calculations have provided detailed insights into the frontier molecular orbital characteristics of benzoxazole derivatives. Research conducted using the B3LYP/6-311++G(d,p) computational level has revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for related benzoxazole compounds typically ranges around 4.8795 electron volts. The frontier molecular orbital distributions demonstrate that the lowest unoccupied molecular orbital is primarily localized across the entire benzoxazole structure, while the highest occupied molecular orbital shows concentration on the benzene ring portion of the molecule.

Aromaticity analysis of benzoxazole systems has been conducted using the Harmonic Oscillator Model of Aromaticity index, which provides quantitative measurements of heteroring aromaticity. Studies have established that the aromaticity of benzoxazole rings follows a specific pattern where the five-membered heteroring aromaticity is influenced by the electronegativity of the heteroatoms present. The relationship between aromaticity and heteroatom electronegativity in benzoxazole systems can be described by a second-degree polynomial function, with nitrogen heteroatoms contributing to enhanced aromaticity compared to oxygen heteroatoms.

Table 2: Structural and Electronic Properties of this compound

Historical Context in Heterocyclic Chemistry Research

The development of benzoxazole chemistry traces its origins to the broader field of heterocyclic compound research, which has been fundamental to medicinal chemistry advancement for over a century. The benzoxazole heterocycle represents one of the most extensively exploited scaffolds in contemporary drug discovery, with both naturally occurring and synthetic benzoxazole derivatives demonstrating broad ranges of biological activities. Historical research has established that benzoxazoles belong to the class of organic compounds containing a benzene ring fused to an oxazole ring, where the oxazole component is a five-membered aromatic ring with nitrogen and oxygen atoms at the 1 and 3 positions respectively.

The systematic study of oxazole synthesis methodologies has evolved significantly since Emil Fischer's pioneering work in 1896, when he discovered the first synthesis approach for 2,5-disubstituted oxazole derivatives. Fischer's method involved the reaction between equimolar amounts of cyanohydrin and aromatic aldehyde in the presence of dry ether and anhydrous hydrochloric acid, representing a fundamental dehydration reaction under mild conditions. Subsequently, van Leusen and colleagues introduced a novel synthetic approach in 1972, developing a one-step reaction method for producing 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide under mild basic conditions.

The medicinal chemistry significance of benzoxazole derivatives has been increasingly recognized in recent years, with comprehensive reviews highlighting their potential as antiproliferative, brain-penetrant, and anti-inflammatory agents. Research conducted between 2019 and the present has demonstrated the continued expansion of benzoxazole applications in treating various diseases, including cancers, neurological disorders, and inflammatory conditions. The benzoxazole scaffold has proven particularly valuable due to its aromaticity-derived stability combined with reactive sites that facilitate functionalization for specific therapeutic applications.

Contemporary research approaches have emphasized green chemistry methodologies for benzoxazole synthesis, reflecting the growing emphasis on environmentally sustainable chemical processes. Modern synthetic strategies include copper-catalyzed one-pot synthesis methods, Beckmann rearrangement of oximes, thermal dehydration reactions, and oxidative ring closure procedures. These developments have contributed to the establishment of benzoxazole derivatives as privileged structures in pharmaceutical research, with their high degree of structural diversity making them leading focuses in modern drug discovery programs.

Properties

IUPAC Name |

5-amino-1,3-benzoxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVGNHJUKAMHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525840-53-2 | |

| Record name | 5-amino-1,3-benzoxazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

The most widely documented method involves cyclodehydration of 2-amino-4-nitrophenol derivatives with carboxamide precursors under acidic conditions:

- Reactants :

- 2-Amino-4-nitrophenol (1.0 equiv)

- Ethyl oxalyl chloride (1.2 equiv)

- Conditions :

- Polyphosphoric acid (PPA), 180°C, 5 hours

- Nitrogen atmosphere

- Workup :

- Precipitation in ice-water

- Filtration and recrystallization from ethanol

This method yields ethyl 5-nitro-1,3-benzoxazole-2-carboxylate in 65–72% purity, requiring subsequent reduction and amidation steps.

Table 1: Cyclization Efficiency with Different Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PPA | 180 | 5 | 68 | 95 |

| H2SO4 | 120 | 8 | 42 | 88 |

| POCl3 | 100 | 12 | 55 | 91 |

Data adapted from benzoxazole synthesis studies demonstrates PPA's superiority in achieving both high yield and regiochemical control.

Functional Group Interconversion Strategies

Nitro Group Reduction

Catalytic hydrogenation effectively converts the nitro intermediate to the target amine:

Optimized Reduction Protocol :

- Substrate : Ethyl 5-nitro-1,3-benzoxazole-2-carboxylate (1.0 mmol)

- Catalyst : 10% Pd/C (5 mol%)

- Conditions :

- H2 (1 atm), ethanol, 25°C, 4 hours

- Yield : 85% isolated yield of ethyl 5-amino-1,3-benzoxazole-2-carboxylate

Alternative reducing systems:

- Zn/HCl : 72% yield but lower purity (87%)

- Fe/NH4Cl : 68% yield with significant side-product formation

Ester to Carboxamide Conversion

Lewis acid-catalyzed amidation proves critical for final functionalization:

- Reactants :

- Ethyl 5-amino-1,3-benzoxazole-2-carboxylate (1.0 equiv)

- Ammonia gas (5.0 equiv)

- Conditions :

- Anhydrous dichloromethane, 0°C → rt, 48 hours

- AlMe3 (1.5 equiv) as catalyst

- Workup :

- Aqueous HCl quench

- Column chromatography (SiO2, EtOAc/hexanes)

This method achieves 77% yield with >99% purity by HPLC.

Table 2: Comparative Amidation Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlMe3 catalysis | AlMe3 | 25 | 48 | 77 |

| Thermal ammonolysis | None | 150 | 72 | 35 |

| Enzyme-mediated | Lipase B | 40 | 96 | 28 |

The AlMe3 system demonstrates marked efficiency improvements over conventional approaches.

Alternative Synthetic Pathways

Direct Carboxamide Incorporation During Cyclization

Recent advances suggest potential for one-pot synthesis using carboxamide-containing precursors:

Hypothetical Route :

- Reactants :

- 2-Amino-4-aminophenol

- Chlorooxamide (ClC(O)NHR)

- Conditions :

- PPA, 160°C, 6 hours

While theoretically appealing, practical implementation faces challenges:

- Thermal decomposition of carboxamide precursors at elevated temperatures

- Competing side reactions generating isomeric byproducts

Analytical Characterization

Critical quality control parameters include:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,3-benzoxazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

Chemical Synthesis

5-Amino-1,3-benzoxazole-2-carboxamide serves as a building block in the synthesis of more complex molecules. This compound is utilized in the development of various derivatives that can exhibit enhanced biological activities or improved physicochemical properties. Its heterocyclic structure allows for versatile modifications that are crucial in creating new compounds for research and development.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Properties

In vitro studies demonstrated that specific derivatives of this compound displayed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights its potential as a scaffold for designing new antimicrobial drugs .

Medicinal Chemistry

The compound is being explored for its therapeutic effects , particularly in drug development. Its ability to penetrate biological barriers, such as the blood-brain barrier, positions it as a promising candidate for treating neurological disorders. Research has indicated its potential role in enhancing protein levels associated with neurodegenerative diseases .

Case Study: Neuroprotective Effects

In a study focusing on small molecules that penetrate the blood-brain barrier, derivatives of this compound were shown to significantly increase progranulin levels in human cellular models. This effect suggests a potential application in treating conditions like frontotemporal dementia, where progranulin deficiency is implicated .

Industrial Applications

Beyond its biological significance, this compound is also utilized in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for synthesizing polymers and other materials used in manufacturing processes.

Summary Table: Applications of this compound

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in synthesizing derivatives with enhanced properties |

| Biological Activity | Antimicrobial and antifungal properties | Effective against Staphylococcus aureus and E. coli |

| Medicinal Chemistry | Potential therapeutic effects in neurological disorders | Increases progranulin levels in neurodegenerative models |

| Industrial Use | Production of various industrial chemicals | Used in synthesizing polymers |

| Mechanism of Action | Interaction with enzymes/receptors leading to biological effects | Modulates activity through specific molecular binding |

Mechanism of Action

The mechanism of action of 5-Amino-1,3-benzoxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

5-Amino-1,3-thiazole-2-carboxamide (CAS: 134983-33-8)

- Core Heteroatom : Replaces the oxygen in benzoxazole with sulfur, forming a thiazole ring .

- Functional Groups : Contains a carboxamide at position 2 but lacks the fused benzene ring present in benzoxazole derivatives.

- Molecular Weight : 172.21 g/mol (vs. ~178.17 g/mol for the benzoxazole analog, estimated based on formula C₈H₇N₃O₂) .

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one Hydrochloride (CAS: 24786-48-9)

Pharmacological Activities

Mechanistic Insights :

Physicochemical Properties

Biological Activity

5-Amino-1,3-benzoxazole-2-carboxamide is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features both an amino group and a carboxamide group, which contribute to its unique reactivity and biological effects.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity against various pathogens. For instance, a study highlighted the antibacterial effects of benzoxazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, as well as some Gram-negative strains . The minimal inhibitory concentrations (MICs) for these compounds were documented, demonstrating their efficacy in inhibiting bacterial growth.

Anticancer Effects

The compound has also shown cytotoxic effects on several cancer cell lines. In vitro studies have reported that benzoxazole derivatives can induce cell death in breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and other types of cancer cells . The mechanism behind this activity may involve the modulation of specific cellular pathways that lead to apoptosis in malignant cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's heterocyclic structure allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to diverse biological effects, including antimicrobial and anticancer activities.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and carboxamide groups | Antimicrobial, anticancer |

| 2-Aminobenzoxazole | Lacks carboxamide group | Limited biological activity |

| 5-Nitro-1,3-benzoxazole-2-carboxamide | Contains nitro group | Potentially different pharmacological profile |

This table illustrates the unique position of this compound among related compounds, emphasizing its dual functional groups that enhance its biological activity.

Study on Antimicrobial Activity

A comprehensive evaluation was conducted on a series of benzoxazole derivatives, including this compound. The study utilized a colorimetric assay to assess cell viability against bacterial strains. The results indicated that certain concentrations of the compound significantly inhibited bacterial growth .

Study on Anticancer Activity

Another study focused on the cytotoxicity of benzoxazole derivatives against various cancer cell lines. The researchers employed the WST-1 assay to measure cell viability after treatment with different concentrations of this compound. Results showed a dose-dependent decrease in cell viability across several cancer types, suggesting potential for therapeutic applications in oncology .

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-1,3-benzoxazole-2-carboxamide, and how can purity be optimized?

Answer:

The synthesis of this compound typically involves cyclization reactions of substituted benzoxazole precursors. For example, analogs like 2-Amino-5-chlorobenzoxazole (CAS 61-80-3) are synthesized via condensation of chlorinated aniline derivatives with carbonyl-containing reagents under controlled temperature (mp 181–184°C) . To optimize purity:

- Use high-purity starting materials (e.g., >97.0% purity for intermediates, as noted for similar compounds) .

- Employ recrystallization or column chromatography for post-synthesis purification.

- Monitor reaction progress via HPLC or LC-MS to detect byproducts early .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR (¹H/¹³C): To confirm the benzoxazole ring structure and carboxamide functional groups. For example, analogous compounds like 5-fluoranyl-1,3-benzoxazol-2-amine show distinct aromatic proton signals in the 6.5–8.5 ppm range .

- FT-IR: Identify amine (-NH₂) and carbonyl (C=O) stretches (e.g., ~1650–1700 cm⁻¹ for carboxamide) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₇H₅FN₂O has a molecular ion at m/z 164.04) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer:

A 2³ factorial design can systematically test variables like temperature, catalyst concentration, and solvent polarity:

- Factors and Levels:

- Temperature: 80°C vs. 120°C.

- Catalyst (e.g., Pd/C): 0.5 mol% vs. 2.0 mol%.

- Solvent: DMF vs. THF.

- Response Variables: Yield, purity, and reaction time.

- Analysis: Use ANOVA to identify significant interactions (e.g., solvent polarity may disproportionately affect yield at higher temperatures) .

- Validation: Confirm optimal conditions with triplicate runs and compare against orthogonal design results .

Advanced: How should researchers resolve contradictions in bioactivity data for benzoxazole derivatives?

Answer: Contradictions may arise from assay variability or structural nuances. Methodological steps include:

- Assay Standardization: Replicate experiments under identical conditions (e.g., pH, cell lines) .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 5-amino vs. 5-fluoro analogs) using molecular docking to identify binding affinity differences .

- Meta-Analysis: Aggregate data from multiple studies to isolate trends (e.g., enhanced activity with electron-withdrawing groups) .

Advanced: What computational tools are effective for modeling this compound interactions with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., using GROMACS) to assess stability of binding poses .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Cheminformatics Platforms (e.g., Schrödinger Suite): Perform virtual screening of derivatives against target enzymes .

Advanced: How can orthogonal regression models improve yield prediction in benzoxazole synthesis?

Answer:

Orthogonal regression accounts for collinearity between variables (e.g., temperature and pressure):

- Data Collection: Record yield, purity, and reaction parameters for 20+ syntheses .

- Model Building: Use partial least squares (PLS) regression to correlate variables. For example:

- Validation: Cross-validate with a holdout dataset (R² > 0.85 indicates robustness) .

Basic: What storage conditions are recommended for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.